Chemical structure and functional group analysis of Ethanimidamide, 2-chloro-N-cyano-
Chemical structure and functional group analysis of Ethanimidamide, 2-chloro-N-cyano-
Title: Chemical Structure, Functional Group Analysis, and Synthetic Utility of 2-Chloro-N-cyanoethanimidamide (CAS 53737-87-4)
Abstract As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight building blocks, 2-chloro-N-cyanoethanimidamide (CAS 53737-87-4) has emerged as a critical bifunctional scaffold. This whitepaper provides an in-depth technical analysis of its molecular architecture, the profound electronic effects of the N-cyanoamidine pharmacophore, and field-proven synthetic methodologies. Designed for research scientists, this guide bridges the gap between theoretical physical organic chemistry and practical, self-validating laboratory protocols.
Molecular Architecture & Physicochemical Profiling
Understanding the reactivity of 2-chloro-N-cyanoethanimidamide requires a precise deconstruction of its structural anatomy. The molecule merges the electrophilic potential of an aliphatic chloride with the complex hydrogen-bonding network of an N-cyanoamidine core[1].
Table 1: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-chloro-N'-cyanoethanimidamide |
| CAS Registry Number | 53737-87-4 |
| Molecular Formula | C3H4ClN3 |
| Molecular Weight | 117.54 g/mol |
| Exact Mass | 117.01 g/mol |
| Topological Polar Surface Area (TPSA) | 68.6 Ų |
| Key Functional Groups | Primary Amine, N-Cyano, Amidine, Alkyl Chloride |
Functional Group Anatomy
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The Aliphatic Chloride (C2 Position): The chloromethyl group acts as an activated electrophilic center. Because the adjacent amidine carbon is sp2 hybridized, the steric barrier to nucleophilic approach is lowered, and the SN2 transition state is stabilized via orbital overlap—rendering this chloride significantly more reactive than a standard primary alkyl chloride.
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The Amidine Core: Traditionally, amidines are highly basic nitrogen analogues of carboxylic acids. However, in this scaffold, the core serves as a rigid, planar template for multi-point hydrogen bonding.
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The N-Cyano Group (-N-C≡N): This terminal moiety introduces a unique electronic duality, acting simultaneously as a potent electron-withdrawing group and a linear, sterically unobtrusive hydrogen-bond acceptor[1].
Electronic & Steric Effects: The N-Cyanoamidine Pharmacophore
In pharmaceutical design, the N-cyanoamidine group is a highly prized pharmacophore due to its profound electronic influence on the parent amidine.
Basicity Attenuation and Bioavailability: Unsubstituted amidines typically possess a pKa around 12, meaning they are fully protonated and positively charged at physiological pH (7.4), which severely limits passive membrane permeability. The introduction of the strongly electron-withdrawing N-cyano group delocalizes the lone pair of the amino nitrogen across the N-C-N-C≡N π -system. This push-pull delocalization drastically reduces the basicity of the nitrogen, attenuating ionization and shifting the pKa into the neutral or slightly acidic range[2]. Consequently, the molecule remains un-ionized in vivo, dramatically improving lipid bilayer penetration.
Bioisosterism and Entropic Gains: The cyanoguanidine and cyanoamidine moieties act as powerful bioisosteres for thiourea, amides, and azomethine-water complexes[2]. By interchanging a water-bound complex in a protein's active site with a direct hydrogen bond from the nitrile nitrogen, researchers can expel high-energy water molecules from the binding domain. This expulsion adds a massive entropic driving force to the binding affinity, a tactic frequently utilized in the development of kinase inhibitors and histamine H2 receptor antagonists[2].
Synthetic Methodologies & Self-Validating Protocols
Direct cyanation of chloroacetamidine is often kinetically unfavorable and prone to side reactions. Therefore, the industry standard relies on a modified Pinner reaction sequence[3]. The following protocols are engineered with built-in causality and self-validating visual cues to ensure high-fidelity synthesis.
Protocol 1: Pinner Synthesis of Ethyl 2-chloroacetimidate hydrochloride
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Causality: The direct attack of cyanamide on chloroacetonitrile is poor. The Pinner reaction activates the nitrile by converting it into a highly electrophilic imidate, drastically lowering the activation energy for subsequent nucleophilic attack. Anhydrous conditions are mandatory; trace water will irreversibly hydrolyze the imidate into ethyl 2-chloroacetate.
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Methodology:
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Dissolve chloroacetonitrile (1.0 eq) and absolute ethanol (1.1 eq) in anhydrous diethyl ether under an argon atmosphere.
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Cool the reaction vessel to 0 °C.
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Bubble anhydrous HCl gas through the solution until saturation is achieved.
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Seal and stir at 4 °C for 24 hours.
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Self-Validation: The reaction validates itself via the precipitation of a dense, white crystalline solid (the ionic hydrochloride salt), which is entirely insoluble in the ether matrix.
Protocol 2: Cyanation to Ethyl 2-chloro-N-cyanoacetimidate
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Causality: Sodium acetate (NaOAc) is utilized as a precise buffer. It is strong enough to neutralize the HCl (liberating the free imidate base) but mild enough to prevent the rapid aqueous hydrolysis of the imidate or the premature SN2 displacement of the aliphatic chloride.
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Methodology:
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Suspend the imidate hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water.
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Add freshly purified cyanamide ( NH2CN ) (1.1 eq) followed by NaOAc (1.5 eq) in portions.
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Stir vigorously at room temperature for 4 hours.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete consumption of the baseline-bound imidate salt and the emergence of a distinct, UV-active N-cyano spot confirms successful conversion. Extract the organic layer, dry over MgSO4 , and concentrate.
Protocol 3: Aminolysis to 2-Chloro-N-cyanoethanimidamide
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Causality: Methanolic ammonia is introduced at 0 °C. The low temperature is a critical kinetic control parameter; it favors the aminolysis of the ethoxy leaving group over the competitive nucleophilic substitution of the primary alkyl chloride[4].
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Methodology:
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Dissolve the crude Ethyl 2-chloro-N-cyanoacetimidate in anhydrous methanol.
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Dropwise, add a 7N methanolic ammonia solution (2.0 eq) at 0 °C.
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Allow the reaction to slowly warm to room temperature and stir for 2 hours.
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Self-Validation: Evaporate the solvent under reduced pressure. The successful formation of the target amidine is validated by its rapid crystallization from an ethanol/diethyl ether mixture, driven by the robust intermolecular hydrogen-bonding network inherent to the N-cyanoamidine core.
Fig 1: Stepwise synthetic route to 2-chloro-N-cyanoethanimidamide via Pinner methodology.
Orthogonal Reactivity & Downstream Applications
The true value of 2-chloro-N-cyanoethanimidamide lies in its orthogonal reactivity, allowing selective modification at two distinct sites without cross-interference.
Zone 1: C2-Aliphatic Substitution (Agrochemical Precursors) The highly activated chloride is a prime target for SN2 displacement by primary and secondary amines. This specific pathway is heavily utilized in the synthesis of neonicotinoid insecticides. In fact, environmental degradation and cytochrome P450-mediated metabolism of modern neonicotinoids (such as Acetamiprid) directly yield N-cyanoacetamidine derivatives, notably the metabolite IM 2-1 (N1-[(6-chloro-3-pyridyl)methyl]-N2-cyanoacetamidine), highlighting the biological relevance of this structural motif[5].
Zone 2: Amidine Cyclization (Pharmaceutical Scaffolds) The N-cyanoamidine core functions as an exceptional bis-electrophile/nucleophile system. When reacted with dinucleophiles such as hydrazine dihydrochloride or hydroxylamine hydrochloride, the molecule undergoes rapid cyclocondensation to yield highly substituted 5-membered heterocycles, including 3,5-diamino-1,2,4-triazoles and amino-oxadiazoles[4]. These heterocycles are ubiquitous in modern kinase inhibitor libraries.
Fig 2: Orthogonal reactivity profile of the aliphatic chloride and N-cyanoamidine core.
References
- Title: Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4 | Benchchem Source: Benchchem URL
- Source: ACS Publications (Journal of Organic Chemistry)
- Source: National Institutes of Health (NIH)
- Source: National Institute of Informatics (NII)
- Title: Ethanimidamide, 2-chloro-N-cyano- | 53737-87-4 | Benchchem (Synthetic Methodologies)
